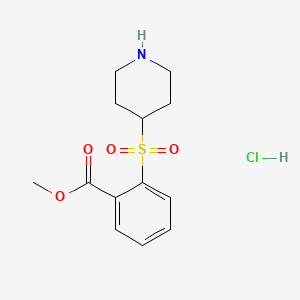

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

Description

Chemical Classification and Nomenclature Systems

This compound belongs to the chemical class of sulfonamide derivatives, which are characterized by the presence of a sulfonyl functional group (-SO₂-) attached to nitrogen-containing heterocycles. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride. The compound is catalogued in the PubChem database under the identifier CID 2761092, with the Chemical Abstracts Service registry number 849035-95-6.

The structural designation encompasses several key functional groups that define its chemical behavior and potential applications. The benzoate moiety provides the aromatic backbone, while the piperidine ring contributes to the compound's three-dimensional conformation and potential biological activity. The sulfonyl group serves as a critical linker between these components and is known for its ability to form hydrogen bonding interactions with biological targets.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride |

| Molecular Formula | C₁₃H₁₈ClNO₄S |

| Molecular Weight | 319.80 g/mol |

| PubChem CID | 2761092 |

| CAS Registry Number | 849035-95-6 |

| InChI Key | WUFLZEIPMRELMF-UHFFFAOYSA-N |

The compound exhibits characteristic spectroscopic properties that facilitate its identification and structural confirmation. The presence of the piperidine ring introduces specific chemical shifts in nuclear magnetic resonance spectroscopy, while the sulfonyl group contributes distinctive peaks in infrared spectroscopy around 1150-1350 inverse centimeters.

Historical Context and Development of Sulfonyl Benzoate Compounds

The development of sulfonyl benzoate compounds has its origins in the broader exploration of sulfur-containing organic molecules, which began in earnest during the mid-twentieth century. The pioneering work on benzenesulfonic acid and its derivatives laid the groundwork for understanding the reactivity and potential applications of sulfonyl-containing aromatic compounds. Benzenesulfonic acid, the simplest aromatic sulfonic acid with the formula C₆H₆O₃S, was first prepared through the sulfonation of benzene using concentrated sulfuric acid, a process that has been described as "one of the most important reactions in industrial organic chemistry".

The evolution toward more complex sulfonyl benzoate derivatives occurred through advances in synthetic methodology, particularly in the area of sulfonylation reactions. Research has demonstrated that α-sulfinyl benzoates emerged as valuable building blocks for various synthetic transformations, with their conversion into lithium or magnesium carbenoids through sulfoxide-metal exchange reactions proving particularly useful in homologation protocols. These developments highlighted the versatility of sulfonyl-containing benzoates as synthetic intermediates.

The specific development of piperidine-substituted sulfonyl benzoates represents a more recent advancement in this field. The incorporation of piperidine rings into sulfonyl benzoate structures was driven by the recognition that six-membered nitrogen heterocycles often enhance the biological activity and pharmacological properties of organic compounds. Research into sulfamoyl benzamide derivatives has shown that compounds bearing piperidine substituents can exhibit selective inhibitory activity against various enzyme families.

Technological advances in continuous-flow chemistry have also contributed to the development of efficient synthetic routes for sulfonyl benzoate compounds. Recent work has demonstrated the successful implementation of continuous-flow diazotization processes for the synthesis of methyl 2-(chlorosulfonyl)benzoate, which serves as a key intermediate for various sulfonyl benzoate derivatives. This methodology represents a significant improvement over traditional batch processes in terms of safety and efficiency.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a prominent position in contemporary medicinal chemistry research due to its unique structural features and potential therapeutic applications. The compound's significance stems from the well-established role of sulfonyl-containing molecules in pharmaceutical development, where they have demonstrated utility across a broad spectrum of biological targets.

The sulfonyl functional group in this compound confers several advantageous properties for medicinal chemistry applications. Research has shown that sulfonyl groups can form hydrogen bonding interactions with active site residues of biological targets, while also constraining molecular conformations to achieve optimal binding geometries. This structural rigidity, combined with the flexibility provided by the piperidine ring, creates an ideal balance for achieving selective binding to target proteins.

Recent investigations have highlighted the potential of sulfonyl-containing compounds as enzyme inhibitors. Studies on sulfamoyl benzamide derivatives have demonstrated that compounds bearing similar structural motifs can exhibit potent and selective inhibitory activity against human nucleoside triphosphate diphosphohydrolases. The most active compounds in these studies showed inhibitory concentrations in the sub-micromolar range, indicating the high potency achievable with appropriately designed sulfonyl derivatives.

| Research Application | Target Class | Reported Activity Range |

|---|---|---|

| Enzyme Inhibition | Nucleoside Triphosphate Diphosphohydrolases | 0.13-2.88 μM |

| Anti-inflammatory Activity | Cyclooxygenase | Variable |

| Antileishmanial Activity | Parasite Enzymes | 4-134 μM |

| Carbonic Anhydrase Inhibition | Metalloenzymes | Sub-micromolar |

The compound's relevance extends to the field of synthetic organic chemistry, where it serves as a valuable building block for the preparation of more complex molecules. The presence of multiple reactive sites within the structure allows for diverse chemical transformations, including nucleophilic substitutions at the piperidine nitrogen, ester hydrolysis reactions, and potential modifications of the sulfonyl group.

Furthermore, the hydrochloride salt form of the compound provides enhanced pharmaceutical properties compared to the free base. The improved aqueous solubility and stability characteristics make it particularly suitable for biological testing and potential pharmaceutical formulation development. Research has demonstrated that the formation of hydrochloride salts can significantly improve the bioavailability and pharmacokinetic properties of organic compounds containing basic nitrogen atoms.

Properties

IUPAC Name |

methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S.ClH/c1-18-13(15)11-4-2-3-5-12(11)19(16,17)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFLZEIPMRELMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375540 | |

| Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-95-6 | |

| Record name | Benzoic acid, 2-(4-piperidinylsulfonyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthesis Pathway

The synthesis of methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride generally involves the following steps:

-

- The starting material, methyl benzoate, is treated with sulfonyl chloride derivatives under basic conditions (e.g., sodium hydroxide or pyridine) to introduce the sulfonyl group.

- Example reaction:

$$

\text{C}6\text{H}5\text{COOCH}3 + \text{R-SO}2\text{Cl} \rightarrow \text{C}6\text{H}4(\text{SO}2\text{R})\text{COOCH}3

$$

-

- A nucleophilic substitution reaction is carried out by reacting the sulfonated intermediate with piperidine (C₅H₁₁N). This step introduces the piperidin-4-yl moiety.

- Reaction conditions often involve heating in a polar aprotic solvent like acetonitrile or DMF.

Hydrochloride Salt Formation :

- To produce the hydrochloride salt, the free amine is reacted with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol). This step ensures stability and enhances solubility.

Optimized Synthesis Protocol

A refined and optimized method for synthesizing this compound includes:

Step 1: Preparation of Sulfonyl Intermediate

- React methyl benzoate (0.1 mol) with chlorosulfonic acid (0.12 mol) at 0–5°C under nitrogen atmosphere.

- Stir for 1 hour, then quench with ice water and extract with dichloromethane.

- Purify the product via recrystallization from ethyl acetate.

Step 2: Piperidine Coupling

- Dissolve the sulfonated intermediate (0.05 mol) in acetonitrile.

- Add piperidine (0.06 mol) dropwise at room temperature while stirring.

- Heat to reflux for 6 hours, then cool and filter the precipitate.

Step 3: Hydrochloride Salt Formation

- Dissolve the crude product in ethanol and bubble dry HCl gas through the solution until saturation.

- Precipitate the hydrochloride salt by adding diethyl ether, then filter and dry under vacuum.

Key Analytical Data

| Parameter | Observed Value | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Melting Point | 225–227°C | DSC |

| IR Spectroscopy Peaks | ~1720 cm⁻¹ (C=O), ~1200 cm⁻¹ (S=O) | FTIR |

| NMR Peaks | δ ~7.5 ppm (aromatic), δ ~3 ppm (piperidine CH₂) | ¹H NMR |

Challenges and Considerations

- Reaction Conditions : The sulfonation step requires precise temperature control to avoid overreaction or decomposition.

- Purification : Recrystallization is critical to achieving high purity due to potential side-product formation during piperidine coupling.

- Safety : Handling of chlorosulfonic acid and HCl gas requires appropriate protective equipment due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

This compound exhibits several biological activities, particularly due to its unique structural features that combine piperidine and benzoate functionalities. Research indicates that it may possess:

- Antimicrobial properties : Similar compounds have shown efficacy against various bacterial strains.

- Antitumor activity : Preliminary studies suggest potential effectiveness in inhibiting tumor cell growth.

Structure-Activity Relationship

A comparison of methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride with other sulfonamide derivatives highlights its unique biological profile:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine + Benzoate + Sulfonyl | Antimicrobial, Antitumor |

| Methyl benzenesulfonamide | Simple sulfonamide | Primarily antimicrobial |

| Piperidine sulfonamides | Piperidine only | Neurological effects |

| N-benzyl-piperidine sulfonamide | Benzyl instead of methyl | Antitumor |

This table illustrates how the combination of structural elements in this compound enhances its biological activity compared to simpler analogs.

Pharmaceutical Applications

This compound is utilized as an intermediate in drug synthesis. Its potential as an active pharmaceutical ingredient (API) is being explored due to its favorable properties. Specific applications include:

- Drug Development : It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Targeting Specific Diseases : The compound's structure allows for modifications that can enhance its efficacy against diseases such as cancer and bacterial infections.

Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Antimicrobial Efficacy

In another study, the compound was tested against multiple bacterial strains, demonstrating considerable antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring and benzoate ester moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, as determined by cheminformatics analyses:

| CAS Number | Name | Similarity Score | Key Structural Feature | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 849035-95-6 | This compound | 1.00 | Piperidin-4-ylsulfonyl linker | 319.80 |

| 936130-82-4 | Methyl 4-(piperidin-4-yl)benzoate hydrochloride | 1.00 | Piperidin-4-yl group at para position | Not reported |

| 149353-84-4 | 4-(Piperidin-4-yl)benzoic acid hydrochloride | 0.90 | Carboxylic acid substituent | Not reported |

| 1248-42-6 | Pitofenone HCl (Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride) | N/A | Ethoxy linker with piperidine | 413.91 |

| 726185-54-2 | Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride | N/A | Tetrahydropyridine ring | Not reported |

Key Observations :

- Sulfonyl vs.

- Positional Isomerism : Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS: 936130-82-4) differs in the substitution position (para vs. ortho), which may influence binding affinity in biological systems .

- Functional Group Variations : Replacement of the ester with a carboxylic acid (CAS: 149353-84-4) increases polarity, likely altering solubility and bioavailability .

Regulatory and Handling Considerations

- Regulatory Status : The target compound lacks detailed safety documentation in its SDS, whereas analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride adhere to GB/T 16483-2008 and GB/T 17519-2013 standards .

- Environmental Impact: Limited ecotoxicological data exist for piperidine-benzoate derivatives, though some SDSs note incomplete environmental studies .

Biological Activity

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride is a compound that has garnered attention due to its diverse biological activities, including antimicrobial and antitumor properties. This article provides a comprehensive overview of its biological activities, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₃H₁₈ClNO₄S

- Molecular Weight : Approximately 319.81 g/mol

- Appearance : Solid

- Melting Point : 225–227 °C

- Classification : Hydrochloride salt, enhancing water solubility for various applications in research and industry.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial and fungal strains.

- Mechanism of Action : The compound likely inhibits bacterial growth through interference with protein synthesis and nucleic acid production pathways .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Bactericidal |

| Enterococcus faecalis | 62.5–125 μM | Bactericidal |

| Mycobacterium tuberculosis | <0.1 μg/mL | Bactericidal |

This table summarizes the antimicrobial potency of the compound against various strains, indicating its potential use in treating infections caused by resistant bacteria.

2. Antitumor Activity

Research indicates that this compound may also possess antitumor properties. Some derivatives have shown promising results in inhibiting tumor cell proliferation.

- Case Study : In vitro studies demonstrated that certain analogs of this compound inhibited the growth of colon cancer cell lines with varying degrees of potency .

| Compound Derivative | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Derivative A | HT-29 | 10 |

| Derivative B | HCT116 | 5 |

These findings suggest that modifications to the basic structure can enhance antitumor activity, making it a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure of this compound combines piperidine and benzoate functionalities, which may enhance its biological activity compared to simpler analogs. SAR studies indicate that specific substitutions on the piperidine ring can significantly affect both antimicrobial and antitumor activities .

Key Findings from SAR Studies

- Substituents at the para-position on the aromatic ring can either enhance or diminish activity depending on their electronic properties.

- Bulky groups tend to lower activity due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride?

- Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine derivative using a sulfonyl chloride under basic conditions (e.g., triethylamine). Post-synthesis purification typically involves column chromatography or recrystallization to isolate the hydrochloride salt. Ensure stoichiometric control to minimize side reactions, as described for structurally similar sulfonyl-piperidine derivatives .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Follow protocols for analogous piperidine sulfonamides: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in a cool, dry environment (<25°C) in airtight containers. Refer to safety data sheets for related compounds, which highlight flammability risks and incompatibility with strong oxidizers .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer : Use a combination of:

- HPLC (with UV detection) for purity assessment.

- NMR (¹H/¹³C) to confirm sulfonyl and piperidine moieties.

- Mass spectrometry (MS) for molecular ion verification.

Cross-validate results with X-ray crystallography (if crystalline) using SHELXL for refinement .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Perform variable-temperature NMR to probe mobility. For crystallographic data, use Mercury’s packing analysis to assess intermolecular interactions that stabilize specific conformations. Re-refine X-ray data with SHELXL, ensuring anisotropic displacement parameters are accurately modeled .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Methodological Answer : Scale-up requires careful control of exothermic reactions. Use flow chemistry for sulfonylation steps to enhance heat dissipation. Monitor reaction progress via in-line FTIR or LC-MS. For purification, switch from column chromatography to fractional crystallization, adjusting solvent polarity iteratively based on solubility profiles .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–13).

- Incubate samples at 40°C/75% RH.

- Analyze degradation products via LC-MS at intervals (0, 1, 2, 4 weeks).

Correlate degradation pathways (e.g., hydrolysis of the ester or sulfonyl group) with pH using kinetic modeling .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray or DFT-optimized geometry). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference results with experimental SAR data for related sulfonamide derivatives .

Troubleshooting & Data Analysis

Q. How to address low crystallinity for X-ray structure determination?

- Methodological Answer : Screen crystallization conditions using high-throughput vapor diffusion (e.g., sitting-drop plates with PEG-based precipitants). Add co-solvents (e.g., DMSO) to improve solubility. If crystals remain elusive, use powder XRD paired with Rietveld refinement in TOPAS or DASH .

Q. What steps mitigate toxicity risks when ecological data are unavailable?

- Methodological Answer : Assume precautionary measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.